3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-isobutylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular pathways involved may include the inhibition of prostaglandin synthesis, which reduces inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
3-(4-Isobutylphenyl)-1H-pyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-methanol: The reduced form of the aldehyde compound, with different chemical properties.
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid:
Uniqueness
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C20H20N2O/c1-15(2)12-16-8-10-17(11-9-16)20-18(14-23)13-22(21-20)19-6-4-3-5-7-19/h3-11,13-15H,12H2,1-2H3 |
InChI Key |
XEIXVFGMAIZGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.